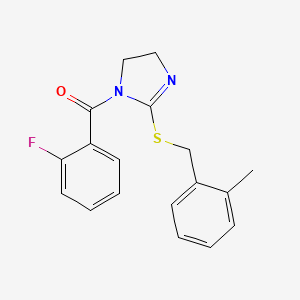

(2-fluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound "(2-fluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a substituted imidazole derivative characterized by a 2-fluorophenyl ketone group and a 2-methylbenzylthio substituent on the imidazole ring. Its structural complexity arises from the dihydroimidazole core, which confers conformational rigidity, and the thioether linkage, which may enhance lipophilicity and modulate electronic properties.

Properties

IUPAC Name |

(2-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-6-2-3-7-14(13)12-23-18-20-10-11-21(18)17(22)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCAYYNRNFHZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-fluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule characterized by its unique structural features, which include a fluorinated phenyl group, a thioether linkage, and an imidazole moiety. This structural composition suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 328.41 g/mol. The presence of the imidazole ring is significant as it is often associated with various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Imidazole derivatives typically interact with multiple biological targets, including enzymes and receptors. The unique combination of the fluorophenyl group and the thioether may enhance lipophilicity and bioavailability, potentially improving the compound's pharmacological profile.

Biological Activity Overview

Research indicates that compounds featuring imidazole and thioether groups exhibit significant biological activity. Here are some key findings related to the biological activity of similar compounds:

Case Studies

- Antifungal Activity : A study on imidazole derivatives demonstrated significant antifungal activity against Fusarium oxysporum, with minimal inhibitory concentrations (MIC) ranging from 30 to 50 µg/mL for various derivatives . This suggests that the imidazole moiety contributes positively to antifungal efficacy.

- Antibacterial Potential : Another investigation into similar compounds found that certain imidazole-based structures exhibited strong antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values around 10 µg/mL . The presence of electron-withdrawing groups was crucial for enhancing antibacterial activity.

- Anticancer Research : Compounds with thioether groups have been reported to show anticancer effects in vitro, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the imidazole ring or the introduction of different substituents on the phenyl group can significantly influence biological activity. For instance:

- The addition of halogen atoms (like fluorine) can enhance lipophilicity.

- The presence of thioether linkages often correlates with improved interaction with biological targets.

Scientific Research Applications

Potential Biological Activities

The unique structure of this compound suggests several potential biological activities:

- Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of imidazole are known to inhibit tumor growth by interacting with cellular targets.

- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant activity in preclinical studies. The structure-activity relationship (SAR) indicates that modifications in the phenyl group can enhance efficacy.

Case Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of related compounds found that certain derivatives exhibited potent growth inhibition in HT29 (colon cancer) and Jurkat (leukemia) cell lines. The presence of halogenated benzyl groups was crucial for enhancing interactions with cellular targets.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HT29 (Colon Cancer) | 1.61 ± 1.92 |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition potential, revealing that compounds similar to (2-fluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could inhibit key metabolic enzymes involved in cancer metabolism, thereby reducing tumor growth rates in vitro.

Comparison with Similar Compounds

Core Modifications

- 4,5-Dihydroimidazole vs.

- Thioether vs. Sulfonyl Groups : The 2-methylbenzylthio substituent contrasts with sulfonyl-containing analogs (e.g., 2-aryl-1-(phenylsulfonyl)-1H-imidazoles in ). Thioethers generally exhibit lower electron-withdrawing effects than sulfonyl groups, which may influence receptor binding or redox activity.

Substituent Variations

Functional Group Impact

- Fluorophenyl Groups: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., phenyl or 4-methoxyphenyl derivatives in ). Fluorine’s electronegativity could also influence π-stacking interactions in biological targets.

- Thiophenyl vs.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:

- Antiproliferative Activity : Imidazole derivatives with aryl ketone moieties (e.g., 3,4,5-trimethoxybenzoyl-substituted compounds in ) show antiproliferative effects, suggesting the target compound may share similar mechanisms.

- Antimicrobial Properties : Triphenylimidazoles with electron-withdrawing groups (e.g., nitro or chloro substituents in ) exhibit antimicrobial activity, implying that the fluorine and thioether groups in the target compound could modulate such effects.

Q & A

Q. What are the optimized synthetic routes for (2-fluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:

- Thioether formation : Reacting 2-methylbenzyl mercaptan with a preformed imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Acylation : Coupling the thioether intermediate with 2-fluorobenzoyl chloride using a catalyst like DMAP .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves purity by minimizing side reactions. Solvent-free conditions under reflux (e.g., toluene) enhance atom economy .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 3.2–4.1 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral distortions. For example, the dihydroimidazole ring adopts a half-chair conformation, and the thioether linkage shows a torsion angle of ~85° .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~357 Da) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases (e.g., 10–100 µM concentrations in buffer at pH 7.4) due to the imidazole core’s metal-chelating properties .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Fluorophenyl groups may enhance membrane permeability .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and binding modes?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfur in thioether) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

- Molecular docking : Simulate interactions with targets like COX-2 or EGFR. The fluorophenyl group may form π-π stacking with Tyr-385 in COX-2 .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

-

Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, serum-free media) to rule out false positives .

-

Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized thioether to sulfoxide) that may alter activity .

-

Structural analogs : Compare activity with derivatives (Table 1) to isolate substituent effects. For example, replacing 2-methylbenzyl with 3-fluorobenzyl may reduce toxicity .

Table 1 : Bioactivity of Structural Analogs

Substituent on Benzyl Group IC₅₀ (µM, HeLa) LogP 2-methyl (target compound) 12.3 ± 1.5 3.2 3-fluorobenzyl 8.7 ± 0.9 2.9 4-bromobenzyl >50 4.1 Data derived from

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with 2:1 DCM:hexane or slow evaporation from acetone to grow single crystals .

- Twinned data correction : SHELXL’s TWIN command refines datasets with overlapping lattices. For example, a twin fraction of 0.35 was resolved in a related imidazole derivative .

Data Interpretation and Reproducibility

Q. Why might NMR spectra show unexpected splitting or integration ratios?

- Methodological Answer :

- Dynamic effects : Rotameric states of the thioether group cause splitting (e.g., Δδ = 0.2 ppm for methyl protons). Use variable-temperature NMR (e.g., 298–338 K) to coalesce signals .

- Impurity identification : Compare with synthetic intermediates (e.g., unreacted 2-fluorobenzoyl chloride at δ 8.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.